molecular formula C15H13N3O2S2 B2957593 2-(ethylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1251547-96-2

2-(ethylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2957593
CAS RN: 1251547-96-2
M. Wt: 331.41
InChI Key: AWPRGJMGEPGMBL-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as ETOB and is known for its unique properties that make it an attractive candidate for use in various experimental settings.

Scientific Research Applications

Anticancer Activity

Research on derivatives closely related to 2-(ethylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide has shown promising anticancer activities. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including structures with similarities to the query compound. These derivatives were evaluated for anticancer activity against several cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher effectiveness than the reference drug etoposide (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).

Crystal Structure Analysis

Sharma et al. (2016) synthesized a compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide (1:1), and its crystal structure was determined through spectral analysis and X-ray diffraction studies. This research contributes to understanding the molecular and crystal structures of similar compounds, which is crucial for drug design and synthesis (Sharma, K. N. Subbulakshmi, B. Narayana, B. Sarojini, & R. Kant, 2016).

Synthesis and Biological Studies

The synthesis and characterization of derivatives, including 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been reported to show significant biological activities. Karanth et al. (2019) synthesized derivatives that were characterized by spectral studies and evaluated for antioxidant and antibacterial activities. This research highlights the versatility of the oxadiazole ring in synthesizing compounds with potential biological applications (Subbulakshmi N. Karanth, B. Narayana, B. Sarojini, S. M. Kumar, & K. Byrappa, 2019).

Electrochemical and Electrochromic Properties

Hu et al. (2013) studied the electrochemical and electrochromic properties of novel donor–acceptor type monomers related to the query compound. These studies are essential for developing materials with potential applications in electronic devices, demonstrating the broader applicability of compounds with similar structures (Bin Hu, X. Lv, Jingwei Sun, G. Bian, M. Ouyang, Z. Fu, Pingjing Wang, & Cheng Zhang, 2013).

Antimicrobial and Molluscicidal Activities

New benzimidazole derivatives, including those with 1,3,4-oxadiazole rings, have been synthesized and evaluated for their antimicrobial and molluscicidal activities. These studies, such as the one by Nofal et al. (2002), indicate the potential of such compounds in addressing parasitic and bacterial infections (Z. M. Nofal, H. Fahmy, & H. Mohamed, 2002).

properties

IUPAC Name

2-ethylsulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-2-22-12-6-4-3-5-11(12)13(19)16-15-18-17-14(20-15)10-7-8-21-9-10/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPRGJMGEPGMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

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